1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one
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Overview
Description
1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one is a heterocyclic compound that features a unique combination of fluorine, sulfur, and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one typically involves the cycloaddition of acyliminium intermediates with alkynes. This process can be catalyzed by silver trifluoromethanesulfonate (AgNTf2), which facilitates the formation of the oxazinone skeleton . The reaction conditions are generally mild, and a range of chain N,O-acetals and terminal alkynes can be used to achieve moderate to good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazinone ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The sulfur atom in the methylthio group can participate in redox reactions, potentially affecting cellular redox balance. The oxazinone ring can interact with various enzymes, inhibiting their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one: This compound shares a similar oxazinone ring structure but lacks the fluorine and sulfur atoms.
4-Methyl-2-(trifluoromethyl)-1,3-oxazin-6-one: This compound contains a trifluoromethyl group instead of the fluoroethyl and methylthio groups.
Uniqueness
1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one is unique due to its combination of fluorine, sulfur, and nitrogen atoms within a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Biological Activity
1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one is a synthetic compound with potential therapeutic applications. Its unique structure suggests possible interactions with biological targets, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₀FN₃O₂S
- Molecular Weight : 243.26 g/mol
- CAS Number : 2073047-05-7
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that pyrimidine derivatives can inhibit cell proliferation in breast cancer (MCF-7) and liver cancer (Bel-7402) cell lines. The compound's ability to induce apoptosis in these cells is of particular interest for its potential as an anticancer agent .
2. Anticonvulsant Properties
Compounds related to pyrimidine derivatives have shown promise in anticonvulsant activity. For example, certain derivatives were evaluated in maximal electroshock seizure (MES) models and demonstrated effective seizure suppression at specific dosages. The structure-activity relationship (SAR) studies suggest that modifications at the methylthio group may enhance anticonvulsant efficacy .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit phosphoinositide 3-kinase (PI3K) pathways, which are crucial for cell growth and survival.
- Interaction with Receptors : Potential interactions with GABA receptors may contribute to its anticonvulsant properties .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
Properties
Molecular Formula |
C9H10FN3O2S |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-7-methylsulfanyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one |
InChI |
InChI=1S/C9H10FN3O2S/c1-16-8-11-4-6-5-15-9(14)13(3-2-10)7(6)12-8/h4H,2-3,5H2,1H3 |
InChI Key |
IEYWYPNEONJCFJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C2COC(=O)N(C2=N1)CCF |
Origin of Product |
United States |
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